molecular formula C10H7N3O5 B1616129 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid CAS No. 62084-02-0

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid

Cat. No.: B1616129
CAS No.: 62084-02-0
M. Wt: 249.18 g/mol
InChI Key: VIISNFKYOKHEAI-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

    4,5-Dihydro-1-(4-aminophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    4,5-Dihydro-1-(4-methylphenyl)-5-oxo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

1-(4-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-1-3-7(4-2-6)13(17)18/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISNFKYOKHEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211127
Record name 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62084-02-0
Record name 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 4,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
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Record name 4,5-DIHYDRO-1-(4-NITROPHENYL)-5-OXO-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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